AZD 2066

描述

AZD2066 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 6 investigational indications.

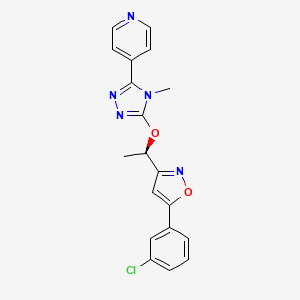

Structure

3D Structure

属性

IUPAC Name |

5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN5O2/c1-12(16-11-17(27-24-16)14-4-3-5-15(20)10-14)26-19-23-22-18(25(19)2)13-6-8-21-9-7-13/h3-12H,1-2H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXWHYTICXCLKDG-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NOC(=C1)C2=CC(=CC=C2)Cl)OC3=NN=C(N3C)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NOC(=C1)C2=CC(=CC=C2)Cl)OC3=NN=C(N3C)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934282-55-0 | |

| Record name | AZD-2066 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934282550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-2066 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12644 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AZD2066 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17078 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-[5-[(1R)-1-[5-(3-chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]- pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZD-2066 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQ908Y1ZB2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AZD2066: A Technical Guide to its Mechanism of Action as a Metabotropic Glutamate Receptor 5 (mGluR5) Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD2066 is a selective, orally active, and central nervous system (CNS) penetrant antagonist of the metabotropic glutamate receptor 5 (mGluR5). As a negative allosteric modulator (NAM), AZD2066 has been investigated for its therapeutic potential in a range of disorders, including gastroesophageal reflux disease (GERD), neuropathic pain, and major depressive disorder. This technical guide provides a comprehensive overview of the mechanism of action of AZD2066, detailing its molecular target, downstream signaling effects, and its pharmacological profile based on available preclinical and clinical data. The guide includes structured data tables, detailed experimental methodologies, and visualizations of key pathways and experimental workflows to facilitate a deeper understanding of this compound for research and drug development professionals.

Core Mechanism of Action: mGluR5 Antagonism

AZD2066 functions as a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] mGluR5 is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission in the central and peripheral nervous systems. Unlike competitive antagonists that bind to the same site as the endogenous ligand, glutamate, AZD2066 is a negative allosteric modulator (NAM). This means it binds to a topographically distinct site on the receptor, inducing a conformational change that reduces the affinity and/or efficacy of glutamate binding and subsequent receptor activation.

Impact on Intracellular Calcium Signaling

One of the primary downstream effects of mGluR5 activation is the mobilization of intracellular calcium (Ca2+) stores. Preclinical studies have demonstrated that AZD2066 effectively inhibits this Ca2+ response in various cell types expressing mGluR5.

| Cell Type | IC50 for Ca2+ Response Inhibition |

| mGlu5/HEK cells | 27.2 nM |

| Striatal Cultures | 3.56 nM |

| Hippocampal Cultures | 96.2 nM |

| Cortical Cultures | 380 nM |

This data indicates that AZD2066 potently inhibits mGluR5-mediated calcium signaling in different neuronal environments.

Signaling Pathways Modulated by AZD2066

The antagonism of mGluR5 by AZD2066 has been linked to the modulation of key signaling pathways involved in neuronal function and disease pathophysiology.

Brain-Derived Neurotrophic Factor (BDNF)/TrkB Signaling Pathway

A significant aspect of the mechanism of action of mGluR5 antagonists is their ability to influence the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) signaling pathway. While direct studies on AZD2066's effect on this pathway are limited in the public domain, research on other mGluR5 antagonists has shown that their inhibition of mGluR5 can lead to an upregulation of BDNF and TrkB expression. This pathway is critical for neuronal survival, synaptic plasticity, and has been implicated in the pathophysiology of depression.

Preclinical and Clinical Pharmacology

In Vivo Efficacy in Gastroesophageal Reflux Disease (GERD)

The most robust clinical data for AZD2066 comes from a study investigating its effect on transient lower esophageal sphincter relaxations (TLESRs) and reflux episodes in healthy male volunteers.[3] TLESRs are a major mechanism underlying GERD.

Clinical Trial in Healthy Volunteers

| Dose | Reduction in TLESRs (Geometric Mean) | Reduction in Reflux Episodes (Geometric Mean) |

| 2 mg | Not statistically significant | Not statistically significant |

| 6 mg | Not statistically significant | Not statistically significant |

| 13 mg | 27% (p=0.02) | 51% (p=0.01) |

This study demonstrated a dose-dependent effect of AZD2066 on the reduction of TLESRs and reflux episodes, with the 13 mg dose showing statistically significant efficacy.

Adverse events reported at the 13 mg dose were primarily related to the nervous system, including dizziness and disturbance in attention.[3]

Central Nervous System Activity

Preclinical studies in rats have confirmed that AZD2066 is highly penetrant to the central nervous system.[1] In drug discrimination studies, AZD2066 showed similar discriminative effects to other known mGluR5 antagonists like MTEP and fenobam, indicating that it engages the mGluR5 target in the brain and produces centrally mediated behavioral effects.[1]

Experimental Protocols

Measurement of Transient Lower Esophageal Sphincter Relaxations (TLESRs) in Humans

The clinical efficacy of AZD2066 in reducing TLESRs was assessed using high-resolution manometry (HRM) combined with pH-impedance monitoring.

Protocol Overview:

-

Subject Population: Healthy male volunteers.

-

Study Design: Randomized, double-blind, placebo-controlled, crossover study.

-

Procedure:

-

A high-resolution manometry catheter with impedance and pH sensors is placed transnasally across the esophagogastric junction.

-

After a baseline recording period, subjects ingest a standardized high-fat meal to induce TLESRs.

-

AZD2066 or placebo is administered orally.

-

Postprandial manometry and pH-impedance data are recorded for a specified period (e.g., 3 hours).

-

-

Data Analysis: TLESRs are identified based on specific manometric criteria, including the absence of a preceding swallow, a rapid drop in lower esophageal sphincter pressure to near gastric pressure, and a duration of relaxation exceeding 10 seconds. Reflux events are detected by a drop in pH and/or a change in impedance.

In Vitro Calcium Flux Assay

The inhibitory potency of AZD2066 on mGluR5-mediated calcium signaling is typically determined using a calcium flux assay in a recombinant cell line expressing the human mGluR5.

Protocol Overview:

-

Cell Culture: Human Embryonic Kidney (HEK) cells stably transfected with the human mGluR5 gene are cultured to confluence.

-

Cell Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Incubation: Cells are pre-incubated with varying concentrations of AZD2066.

-

Agonist Stimulation: An mGluR5 agonist (e.g., DHPG) is added to stimulate the receptor and induce calcium release.

-

Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.

-

Data Analysis: The IC50 value is calculated by plotting the inhibition of the agonist-induced calcium response against the concentration of AZD2066.

Summary and Future Directions

AZD2066 is a potent and selective mGluR5 antagonist with demonstrated efficacy in reducing TLESRs and reflux episodes in humans, highlighting its potential as a therapeutic for GERD. Its ability to penetrate the CNS and engage the mGluR5 target suggests that it may also hold promise for CNS disorders such as pain and depression, potentially through the modulation of pathways like BDNF/TrkB signaling.

While the publicly available data provides a solid foundation for understanding the mechanism of action of AZD2066, a more detailed characterization would benefit from further disclosure of key quantitative parameters such as its binding affinity (Ki or Kd) for mGluR5 and a comprehensive pharmacokinetic profile in both preclinical models and humans. Further research into the specific downstream signaling consequences of AZD2066-mediated mGluR5 antagonism in different neuronal populations will be crucial for fully elucidating its therapeutic potential and informing the design of future clinical trials. The development of AZD2066 appears to have been discontinued, but the compound remains a valuable tool for researchers investigating the role of mGluR5 in health and disease.

References

- 1. AZD9272 and AZD2066: selective and highly central nervous system penetrant mGluR5 antagonists characterized by their discriminative effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The effects of a novel metabotropic glutamate receptor 5 antagonist (AZD2066) on transient lower oesophageal sphincter relaxations and reflux episodes in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

AZD2066: A Technical Overview of its mGluR5 Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabotropic glutamate receptor 5 (mGluR5) antagonist activity of AZD2066. The document summarizes key quantitative data, outlines detailed experimental methodologies for the principal assays cited, and includes visualizations of relevant signaling pathways and experimental workflows.

Core Quantitative Data

The antagonist potency of AZD2066 at the mGluR5 receptor has been characterized through various in vitro and in vivo studies. The following table summarizes the key quantitative data, providing a clear comparison of its activity across different experimental systems.

| Parameter | Value | Experimental System |

| IC50 | 27.2 nM | mGlu5/HEK cells (Calcium Response Assay) |

| 3.56 nM | Striatal Cultures (Calcium Response Assay) | |

| 96.2 nM | Hippocampal Cultures (Calcium Response Assay) | |

| 380 nM | Cortical Cultures (Calcium Response Assay) | |

| Ki | ~1200 nM | Human Brain (in vivo PET imaging)[1] |

Mechanism of Action

AZD2066 is a selective, orally active, and blood-brain barrier-permeating mGluR5 antagonist.[2] It functions as a negative allosteric modulator (NAM), binding to a site on the receptor distinct from the glutamate binding site to inhibit its activation.[3] This antagonism of mGluR5 has been explored for its therapeutic potential in a range of conditions, including neuropathic pain, major depressive disorder, and gastroesophageal reflux disease.[2]

Signaling Pathway

The mGluR5 receptor is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, initiates a cascade of intracellular signaling events. AZD2066, by antagonizing this receptor, effectively blocks these downstream pathways.

mGluR5 Signaling Pathway and Point of AZD2066 Antagonism.

Experimental Protocols

While the precise, proprietary protocols for the preclinical evaluation of AZD2066 are not publicly available, the following methodologies are standard for determining the IC50 and Ki values of mGluR5 antagonists.

In Vitro Calcium Flux Assay for IC50 Determination

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration triggered by an mGluR5 agonist.

1. Cell Culture and Plating:

-

Human Embryonic Kidney (HEK293) cells stably expressing the human mGluR5 receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

-

For primary neuronal cultures (striatal, hippocampal, cortical), tissue is dissected from embryonic day 18 (E18) rat brains and cultured in Neurobasal medium supplemented with B27 and GlutaMAX.

-

Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown to confluence.

2. Dye Loading:

-

The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered salt solution for 45-60 minutes at 37°C.

3. Compound Addition and Agonist Stimulation:

-

The dye solution is removed, and the cells are washed.

-

Various concentrations of AZD2066 are added to the wells and incubated for a predetermined period.

-

An mGluR5 agonist, such as (S)-3,5-DHPG, is then added to stimulate the receptor and induce calcium influx.

4. Signal Detection:

-

Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured using a fluorescence plate reader (e.g., FLIPR or FlexStation).

5. Data Analysis:

-

The fluorescence signal is normalized to baseline.

-

The concentration-response curves for AZD2066 are plotted, and the IC50 value (the concentration of antagonist that inhibits 50% of the agonist response) is calculated using non-linear regression analysis.

Radioligand Binding Assay for Ki Determination

This assay determines the binding affinity of an unlabeled compound (AZD2066) by measuring its ability to compete with a radiolabeled ligand for binding to the mGluR5 receptor.

1. Membrane Preparation:

-

Membranes are prepared from cells or tissues expressing mGluR5. This involves homogenization of the cells or tissue followed by centrifugation to isolate the membrane fraction.

2. Binding Reaction:

-

A fixed concentration of a radiolabeled mGluR5 antagonist (e.g., [3H]MPEP) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled AZD2066.

3. Separation of Bound and Free Ligand:

-

The reaction is allowed to reach equilibrium.

-

The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

4. Detection:

-

The radioactivity retained on the filters is quantified using a scintillation counter.

5. Data Analysis:

-

The specific binding of the radioligand is determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.

-

The IC50 value for AZD2066 is determined from the competition curve.

-

The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro screening of an mGluR5 antagonist.

Generalized workflow for in vitro mGluR5 antagonist screening.

References

AZD2066: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD2066 is a selective, orally bioavailable, and brain-penetrant antagonist of the metabotropic glutamate receptor 5 (mGluR5). It was under investigation by AstraZeneca for the treatment of various central nervous system (CNS) disorders, including neuropathic pain, major depressive disorder (MDD), and gastroesophageal reflux disease (GERD). Although its clinical development was discontinued, the pharmacological profile and preclinical data of AZD2066 remain of interest to researchers studying the role of mGluR5 in health and disease. This technical guide provides a comprehensive overview of the chemical structure, properties, and available experimental data for AZD2066.

Chemical Structure and Properties

AZD2066 is a complex heterocyclic molecule. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₉H₁₆ClN₅O₂ |

| Molecular Weight | 381.82 g/mol (free base) |

| 418.28 g/mol (hydrochloride salt) | |

| IUPAC Name | 4-[5-[(1R)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine |

| CAS Number | 934282-55-0 (free base) |

| SMILES | CN1C(C2=CC=NC=C2)=NN=C1O--INVALID-LINK--C3=CC(=NO3)C4=CC(=CC=C4)Cl |

| Solubility | Soluble in DMSO, not in water. |

Pharmacological Properties

AZD2066 acts as a negative allosteric modulator (NAM) of the mGluR5. This receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission in the CNS.

In Vitro Pharmacology

In vitro studies have demonstrated the potency of AZD2066 in inhibiting mGluR5-mediated signaling.

| Assay | Cell Type | IC₅₀ |

| Inhibition of Ca²⁺ response | mGlu5/HEK cells | 27.2 nM |

| Striatal cultures | 3.56 nM | |

| Hippocampal cultures | 96.2 nM | |

| Cortical cultures | 380 nM |

A study utilizing positron emission tomography (PET) with the radioligand [¹¹C]ABP688 in the human brain estimated the inhibitory constant (Ki) of AZD2066 to be approximately 1200 nM[1].

Preclinical Pharmacokinetics

Human Pharmacokinetics

Information regarding the detailed pharmacokinetic profile of AZD2066 in humans from completed clinical trials is limited.

Experimental Protocols

Preclinical: Drug Discrimination Study in Rats

A study by Swedberg et al. (2014) characterized the discriminative stimulus effects of AZD2066 in rats, a standard preclinical model to assess the subjective effects of drugs.

Objective: To determine if the subjective effects of AZD2066 are similar to other mGluR5 antagonists and different from other classes of psychoactive drugs.

Methodology:

-

Subjects: Male Sprague-Dawley rats.

-

Apparatus: Standard two-lever operant conditioning chambers.

-

Training: Rats were trained to discriminate the mGluR5 antagonist MTEP (3 mg/kg, i.p.) from vehicle. Food pellets served as reinforcement for correct lever presses.

-

Testing: Once trained, rats were administered various doses of AZD2066, other mGluR5 antagonists (fenobam, MTEP), or drugs from other classes (PCP, cocaine, chlordiazepoxide, (-)-Δ⁹-THC) to assess for generalization to the MTEP discriminative stimulus.

-

Data Analysis: The percentage of responses on the drug-appropriate lever was recorded. Full generalization was considered ≥80% drug-appropriate responding.

Workflow:

Clinical: Effect on Transient Lower Esophageal Sphincter Relaxations (TLESRs)

A clinical trial (NCT00813306) investigated the effect of single oral doses of AZD2066 on TLESRs and reflux episodes in healthy male volunteers.

Objective: To assess the efficacy of AZD2066 in reducing TLESRs and reflux episodes.

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled, crossover study.

-

Participants: Healthy male volunteers.

-

Intervention: Single oral doses of AZD2066 (2 mg, 6 mg, and 13 mg) or placebo.

-

Measurements: Postprandial high-resolution manometry and pH-impedance monitoring for 3 hours to measure TLESRs and reflux events.

-

Data Analysis: The number of TLESRs and reflux episodes were quantified and compared between AZD2066 and placebo treatment periods.

Workflow:

Signaling Pathway

As an mGluR5 antagonist, AZD2066 modulates downstream signaling pathways typically activated by glutamate binding to this receptor. The canonical pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

Conclusion

AZD2066 is a well-characterized selective mGluR5 antagonist that has been evaluated in both preclinical and clinical settings. While its development has been halted, the available data on its chemical properties, pharmacological activity, and experimental use provide a valuable resource for researchers investigating the therapeutic potential of mGluR5 modulation. This guide serves as a centralized repository of this information to facilitate future scientific inquiry in this area.

References

Preclinical Research on AZD2066: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research conducted on AZD2066, a selective, orally active, and blood-brain barrier-permeating negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). AZD2066 has been investigated for its therapeutic potential in a range of central nervous system (CNS) disorders, including neuropathic pain and major depressive disorder, as well as for conditions like gastroesophageal reflux disease. This document summarizes key quantitative data, details experimental methodologies from cited studies, and visualizes the core signaling pathways and experimental workflows.

Core Quantitative Data

The following tables summarize the key quantitative findings from preclinical and clinical studies on AZD2066.

Table 1: In Vitro and In Vivo Binding Characteristics of AZD2066

| Parameter | Value | Species/System | Method | Reference |

| Estimated Ki | ~1200 nM | Human Brain | Positron Emission Tomography (PET) with [11C]ABP688 | [1][2] |

| Receptor Occupancy | ~50% at Cmax | Human Brain | PET with [11C]ABP688 (following 13.5 mg oral dose) | [2] |

Table 2: Pharmacodynamic Effects of AZD2066 in Humans (Healthy Volunteers)

| Endpoint | Dose | Effect | p-value | Reference |

| Transient Lower Esophageal Sphincter Relaxations (TLESRs) | 13 mg (single dose) | 27% reduction (geometric mean) | 0.02 | [3] |

| Gastroesophageal Reflux Episodes | 13 mg (single dose) | 51% reduction (geometric mean) | 0.01 | [3] |

Note: The effects of 2 mg and 6 mg doses were also evaluated and showed a dose-dependent, but smaller, reduction in TLESRs and reflux episodes.[3]

Key Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of preclinical findings. Below are methodologies for key experiments involving AZD2066 and related mGluR5 antagonists.

Drug Discrimination Studies in Rats

Drug discrimination is a behavioral pharmacology method used to assess the subjective effects of a drug. In the case of AZD2066, this technique was employed to compare its stimulus properties to other known mGluR5 antagonists.[1]

Objective: To determine if AZD2066 produces discriminative stimulus effects similar to other mGluR5 antagonists like MTEP.

Animals: Male Wistar rats.[1]

Apparatus: Standard two-lever operant conditioning chambers.[4][5]

Protocol:

-

Training Phase:

-

Rats are trained to discriminate between an injection of a known mGluR5 antagonist (e.g., MTEP) and a vehicle injection.

-

Following an injection of the training drug, responses on one lever (the "drug-appropriate" lever) are reinforced with a food pellet on a fixed-ratio schedule.

-

Following a vehicle injection, responses on the other lever (the "vehicle-appropriate" lever) are reinforced.

-

Training sessions are conducted daily.[4]

-

-

Testing Phase:

-

Once a stable discrimination is achieved (typically >80% correct responding on the appropriate lever), test sessions are introduced.

-

During a test session, rats are administered a novel compound (e.g., AZD2066) at various doses.

-

The percentage of responses on the drug-appropriate lever is measured.

-

Full generalization is considered to have occurred if the animal predominantly presses the drug-appropriate lever (e.g., >80% of responses).[1][4]

-

In Vivo Receptor Occupancy using Positron Emission Tomography (PET)

PET imaging allows for the non-invasive quantification of receptor occupancy in the living brain. This was used to establish the relationship between plasma concentrations of AZD2066 and its binding to mGluR5 in humans.

Objective: To estimate the mGluR5 receptor occupancy of AZD2066 in the human brain.

Subjects: Healthy human volunteers.

Radioligand: [11C]ABP688, a selective PET radioligand for mGluR5.

Protocol:

-

Baseline Scan: A baseline PET scan is performed following the injection of [11C]ABP688 to measure the baseline availability of mGluR5.

-

Drug Administration: Subjects are administered single oral doses of AZD2066.

-

Post-dose Scans: Subsequent PET scans are conducted at various times after AZD2066 administration to measure the displacement of [11C]ABP688 from mGluR5.

-

Data Analysis:

-

The total volume of distribution (VT) of the radioligand is calculated for various brain regions of interest.

-

Receptor occupancy is determined by the reduction in VT after drug administration compared to the baseline scan.

-

The relationship between AZD2066 plasma concentration and receptor occupancy is then modeled to estimate the Ki.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathway of mGluR5 and a typical experimental workflow for characterizing an mGluR5 antagonist.

Signaling Pathway of mGluR5 Antagonism by AZD2066

Caption: Antagonism of the mGluR5 signaling pathway by AZD2066.

Experimental Workflow for Preclinical Characterization of an mGluR5 NAM

Caption: A representative workflow for the preclinical evaluation of an mGluR5 NAM.

References

- 1. AZD9272 and AZD2066: selective and highly central nervous system penetrant mGluR5 antagonists characterized by their discriminative effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. meliordiscovery.com [meliordiscovery.com]

- 5. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

AZD2066: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD2066 is a selective, non-competitive negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). Developed by AstraZeneca, it has been investigated for its therapeutic potential in several central nervous system (CNS) disorders, including major depressive disorder (MDD) and neuropathic pain. The glutamatergic system, particularly mGluR5, plays a crucial role in synaptic plasticity, learning, and memory, making it a significant target for novel therapeutics in neuroscience. This document provides a comprehensive technical overview of AZD2066, summarizing its mechanism of action, preclinical and clinical data, and relevant experimental protocols.

Core Compound Profile

| Property | Value | Source |

| Drug Name | AZD2066 | General |

| Target | Metabotropic Glutamate Receptor 5 (mGluR5) | [1] |

| Mechanism of Action | Negative Allosteric Modulator (NAM) | [1] |

| Developer | AstraZeneca | [2] |

| Therapeutic Areas of Investigation | Major Depressive Disorder, Neuropathic Pain | [2][3] |

Quantitative Data Summary

Binding Affinity

| Parameter | Value | Species | Assay | Source |

| Estimated Ki | ~1200 nM | Human | In vivo PET imaging with [11C]ABP688 | [4] |

| Receptor Occupancy | ~50% at 13.5 mg dose (at Cmax) | Human | In vivo PET imaging with [11C]ABP688 | [4] |

Pharmacokinetics (Human)

| Parameter | Value | Source |

| Half-life (t1/2) | Data not publicly available | - |

| Peak Plasma Concentration (Cmax) | Data not publicly available | - |

| Time to Peak Concentration (Tmax) | Data not publicly available | - |

| Bioavailability | Data not publicly available | - |

| CNS Penetration | Described as "highly central nervous system penetrant" in preclinical studies | [5] |

Clinical Efficacy (Phase IIa)

Major Depressive Disorder (Study D0475C00020)

| Outcome Measure | AZD2066 (12 mg, 18 mg) | Placebo | Active Comparator (Duloxetine) | Source |

| Change in MADRS Score | Inconclusive; did not separate from placebo | Inconclusive | Inconclusive; did not separate from placebo | [2] |

Neuropathic Pain - Mechanical Hypersensitivity (Study D0475C00016)

| Outcome Measure | AZD2066 (12 mg, 18 mg) | Placebo | Source |

| Change in NRS Pain Score | Data not publicly available | Data not publicly available | [3] |

Signaling Pathway and Mechanism of Action

AZD2066 acts as a NAM at the mGluR5 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, couples to Gαq/11. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade modulates synaptic plasticity and neuronal excitability. By binding to an allosteric site on the mGluR5 receptor, AZD2066 reduces the receptor's response to glutamate, thereby dampening this signaling pathway.

References

- 1. AstraZeneca’s combination lung cancer treatment fails clinical trial – The Irish Times [irishtimes.com]

- 2. Metabotropic glutamate receptor 5 as a target for the treatment of depression and smoking: robust preclinical data but inconclusive clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2minutemedicine.com [2minutemedicine.com]

- 4. astrazeneca.com [astrazeneca.com]

- 5. AstraZeneca’s Imfinzi trial for NSCLC misses primary endpoint [clinicaltrialsarena.com]

Investigating the Role of mGluR5 with AZD2066: An In-depth Technical Guide

An overview of the selective mGluR5 negative allosteric modulator AZD2066, its interaction with the metabotropic glutamate receptor 5, and the methodologies for its investigation.

Introduction

Metabotropic glutamate receptor 5 (mGluR5), a Class C G-protein coupled receptor (GPCR), is a key player in modulating excitatory synaptic transmission and plasticity in the central nervous system (CNS). Its dysregulation has been implicated in a range of neurological and psychiatric disorders. AZD2066 is a selective, non-competitive negative allosteric modulator (NAM) of mGluR5 that has been investigated for its therapeutic potential. This technical guide provides a comprehensive overview of AZD2066, its pharmacological profile, the underlying mGluR5 signaling pathways, and detailed experimental protocols for its characterization.

Pharmacological Profile of AZD2066

AZD2066 acts as a negative allosteric modulator, binding to a site on the mGluR5 receptor that is distinct from the orthosteric glutamate binding site. This binding induces a conformational change in the receptor that reduces its response to glutamate.

Binding Affinity

The binding affinity of AZD2066 to mGluR5 has been determined in human studies. In a positron emission tomography (PET) study using the radioligand [11C]-ABP688, AZD2066 was shown to displace the radioligand from mGluR5 binding sites in the human brain.[1][2]

| Parameter | Value | Species | Method | Reference |

| Ki | ~1170-1200 nM | Human | In vivo PET with [11C]-ABP688 | [1][2] |

Preclinical Characterization

Preclinical studies have characterized AZD2066 as a selective and CNS-penetrant mGluR5 antagonist.[3] In rodent models, AZD2066 has shown effects consistent with mGluR5 antagonism.[3]

| Compound | Assay | Species | Cell Line | Radioligand | IC50 / Ki |

| MPEP | Radioligand Binding | Rat | HEK293 | [3H]MPEP | Ki: 36 nM[4] |

| MPEP | Calcium Mobilization | Rat | Cultured Cortical Neurons | - | IC50: 36 nM[4] |

The mGluR5 Signaling Pathway

Activation of mGluR5 by glutamate initiates a cascade of intracellular signaling events. As a Gq/11-coupled receptor, its primary signaling pathway involves the activation of phospholipase C (PLC).

Caption: mGluR5 signaling cascade initiated by glutamate binding.

Upon glutamate binding, mGluR5 activates Gq/11 proteins, which in turn activate PLC. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺ and DAG activates protein kinase C (PKC). Downstream of this initial cascade, other signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, are activated, leading to the phosphorylation of transcription factors like cAMP response element-binding protein (CREB).[5][6] The scaffolding protein Homer plays a crucial role in organizing mGluR5 signaling complexes and can link the receptor to the ERK cascade.[7][8]

Experimental Protocols

The following sections detail standardized protocols for key in vitro assays used to characterize mGluR5 negative allosteric modulators like AZD2066.

Radioligand Binding Assay ([3H]MPEP Competition)

This assay determines the ability of a test compound to displace a radiolabeled NAM, such as [3H]MPEP, from the allosteric binding site on mGluR5.

Materials:

-

HEK293 cells stably expressing human or rat mGluR5

-

Cell culture medium and reagents

-

Phosphate-buffered saline (PBS)

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, pH 7.4)

-

[3H]MPEP (specific activity ~60-90 Ci/mmol)

-

Unlabeled MPEP (for non-specific binding determination)

-

Test compound (e.g., AZD2066)

-

96-well plates

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Filtration apparatus with glass fiber filters (e.g., GF/B or GF/C)

Procedure:

-

Membrane Preparation:

-

Culture HEK293-mGluR5 cells to confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend cell pellet in ice-cold membrane preparation buffer and homogenize.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet with membrane preparation buffer and resuspend in a suitable buffer for storage at -80°C.

-

Determine protein concentration using a standard protein assay (e.g., BCA or Bradford).

-

-

Binding Assay:

-

In a 96-well plate, add assay buffer, the test compound at various concentrations, and a fixed concentration of [3H]MPEP (typically at or below its Kd).

-

For total binding, add only [3H]MPEP and assay buffer.

-

For non-specific binding, add [3H]MPEP and a high concentration of unlabeled MPEP (e.g., 10 µM).

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a filtration apparatus.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a [3H]MPEP competition radioligand binding assay.

Calcium Mobilization Functional Assay

This assay measures the ability of a test compound to inhibit the increase in intracellular calcium concentration induced by a glutamate agonist.

Materials:

-

HEK293 cells stably expressing human or rat mGluR5

-

Cell culture medium and reagents

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Pluronic F-127

-

Glutamate or a specific mGluR5 agonist (e.g., DHPG)

-

Test compound (e.g., AZD2066)

-

96- or 384-well black-walled, clear-bottom plates

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Procedure:

-

Cell Plating:

-

Plate HEK293-mGluR5 cells in black-walled, clear-bottom microplates and grow to confluency.

-

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.

-

Remove the cell culture medium and add the loading buffer to the cells.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake.

-

Wash the cells with assay buffer to remove excess dye.

-

-

Assay Measurement:

-

Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

-

Add the test compound (e.g., AZD2066) at various concentrations to the wells and incubate for a predetermined time.

-

Measure the baseline fluorescence.

-

Inject a fixed concentration of the glutamate agonist (typically an EC80 concentration) into the wells.

-

Immediately begin measuring the fluorescence intensity over time to record the calcium transient.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) or the ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2).

-

Plot the peak fluorescence response against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the agonist-induced calcium response) by non-linear regression analysis.

-

Caption: Workflow for a calcium mobilization functional assay.

Conclusion

AZD2066 is a valuable tool for investigating the role of mGluR5 in health and disease. Its characterization as a selective negative allosteric modulator relies on a combination of in vitro and in vivo studies. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers and drug development professionals to further explore the therapeutic potential of targeting mGluR5. While specific preclinical data for AZD2066 is limited in the public domain, the methodologies described are standard in the field and can be applied to the characterization of this and other mGluR5 modulators.

References

- 1. Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A positron emission tomography study in healthy volunteers to estimate mGluR5 receptor occupancy of AZD2066 - estimating occupancy in the absence of a reference region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AZD9272 and AZD2066: selective and highly central nervous system penetrant mGluR5 antagonists characterized by their discriminative effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of Group I Metabotropic Glutamate Receptors by MAPK/ERK in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The scaffold protein Homer1b/c links metabotropic glutamate receptor 5 to extracellular signal-regulated protein kinase cascades in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Complex Formed by Group I Metabotropic Glutamate Receptor (mGluR) and Homer1a Plays a Central Role in Metaplasticity and Homeostatic Synaptic Scaling - PMC [pmc.ncbi.nlm.nih.gov]

AZD2066 and the Future of Stroke Recovery: A Technical Guide to Targeting Glutamatergic and mTOR Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stroke remains a leading cause of long-term disability worldwide, with a significant unmet need for therapies that promote neurological recovery. While direct research linking the specific compound AZD2066 to stroke recovery is not publicly available, its mechanism as a metabotropic glutamate receptor 5 (mGluR5) antagonist places it within a promising area of investigation for neuroprotection and neurorestoration.[1][2] This technical guide explores the potential of targeting the glutamatergic system, specifically mGluR5, and the related mTOR signaling pathway in the context of ischemic stroke recovery. By examining the preclinical evidence for mGluR5 antagonists and mTOR inhibitors, we provide a comprehensive overview of the scientific rationale, experimental methodologies, and key quantitative outcomes that are shaping the future of stroke therapeutics.

Introduction: The Rationale for Targeting mGluR5 and mTOR in Stroke

Ischemic stroke triggers a complex pathophysiological cascade, including excitotoxicity, inflammation, and apoptosis, which contribute to neuronal death and subsequent neurological deficits.[3][4] The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) and metabotropic glutamate receptors, plays a central role in excitotoxicity.[5] mGluR5, in particular, has been identified as a modulator of neuronal plasticity and function, making it a therapeutic target in various neurological disorders.[1][6] Inhibition of mGluR5 is hypothesized to mitigate the detrimental effects of excessive glutamate release during and after a stroke, and may also promote adaptive plasticity during the recovery phase.[6]

The mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival.[4][7] In the context of stroke, the mTOR pathway is implicated in both neuroprotective and detrimental processes, depending on the timing and context of its activation.[3][4][8] Inhibition of the mTOR complex 1 (mTORC1) has been shown to be neuroprotective by promoting autophagy and reducing inflammation in preclinical stroke models.[3][4][9] Given that some AstraZeneca (AZD) compounds are known mTOR inhibitors, exploring this pathway provides a broader context for the company's potential contributions to stroke recovery research.[10][11]

This guide will delve into the preclinical data for both mGluR5 antagonists and mTOR inhibitors, providing a framework for understanding their potential in stroke recovery research.

Quantitative Data from Preclinical Stroke Studies

The following tables summarize key quantitative findings from preclinical studies on mGluR5 antagonists and mTOR inhibitors in rodent models of ischemic stroke.

Table 1: Efficacy of mGluR5 Antagonists in Rodent Stroke Models [6]

| Compound | Animal Model | Dosing Regimen | Timing of Administration | Key Efficacy Outcomes |

| MTEP | Mouse | 5 mg/kg, i.p. | 2 days post-stroke | Significant improvement in sensorimotor function |

| Fenobam | Mouse | 10 mg/kg, i.p. | 2 days post-stroke | Restoration of lost sensorimotor functions |

| AFQ056 | Mouse | 30 mg/kg, p.o. | 10 days post-stroke | Improved functional recovery |

Table 2: Efficacy of mTOR Inhibitors in Rodent Stroke Models [3][8][12]

| Compound | Animal Model | Dosing Regimen | Timing of Administration | Key Efficacy Outcomes |

| Rapamycin | Rat | <1 mg/kg, i.p. | Post-stroke | Improved cerebral perfusion, decreased lesion volume, and improved functional outcomes.[3][8] |

| Rapamycin | Rat | Not specified | 1 hour before stroke onset | Abolished the protective effects of ischemic postconditioning.[12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines common experimental protocols used in preclinical stroke research for evaluating neuroprotective compounds.

In Vivo Rodent Model of Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO)

The MCAO model is a widely used method to mimic human ischemic stroke in rodents.[5][13][14]

-

Animal Preparation: Anesthetize the rodent (e.g., rat or mouse) and maintain its body temperature at 37°C.[5][13]

-

Surgical Procedure: Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[5][14]

-

Occlusion: Ligate the ECA and temporarily clamp the ICA. Introduce a filament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).[5][14]

-

Reperfusion (for transient MCAO): After a defined period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.

-

Wound Closure and Recovery: Suture the incision and allow the animal to recover in a heated cage with access to food and water.[5]

Assessment of Neurological Deficits

A battery of behavioral tests is used to assess functional outcomes after stroke.[15][16][17][18]

-

Modified Neurological Severity Score (mNSS): A composite score evaluating motor, sensory, reflex, and balance functions.[17]

-

Rotarod Test: Measures motor coordination and balance by assessing the time an animal can stay on a rotating rod.[15][17]

-

Cylinder Test: Assesses forelimb use asymmetry by observing the animal's spontaneous exploration in a cylinder.[15]

-

Adhesive Removal Test: Evaluates somatosensory deficits by measuring the time it takes for the animal to remove an adhesive tape from its paw.[15]

Histological and Molecular Analyses

-

Infarct Volume Measurement: At a predetermined time point post-stroke, the animal is euthanized, and the brain is sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Healthy tissue stains red, while the infarcted tissue remains white, allowing for quantification of the infarct volume.[5]

-

Immunohistochemistry (IHC): Brain sections are stained with specific antibodies to visualize and quantify markers of neuronal damage, inflammation, or plasticity.[19][20][21][22][23]

-

Fixation: Perfuse the animal with saline followed by 4% paraformaldehyde (PFA).[19]

-

Sectioning: Cut the brain into thin sections using a microtome or cryostat.[19]

-

Staining: Incubate the sections with primary antibodies against the target protein, followed by a secondary antibody conjugated to a fluorescent or chromogenic label.[21][22][23]

-

-

Western Blotting: Used to quantify the expression levels of specific proteins in brain tissue lysates.[7][24][25][26][27]

-

Protein Extraction: Homogenize brain tissue in lysis buffer to extract proteins.[7]

-

SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[7]

-

Transfer: Transfer the separated proteins to a membrane.[26]

-

Immunodetection: Incubate the membrane with primary antibodies against the protein of interest, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody for detection.[26]

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the research.

The mTOR Signaling Pathway in Stroke

The mTOR pathway is a central regulator of cellular metabolism, growth, and survival. It exists in two distinct complexes, mTORC1 and mTORC2.[4][7][28] In the context of stroke, mTORC1 activation can be detrimental in the acute phase by inhibiting autophagy, a cellular self-cleaning process that can remove damaged components.[4][9]

Caption: Simplified mTORC1 signaling pathway and its inhibition by rapamycin.

Glutamatergic Signaling and Excitotoxicity in Stroke

During an ischemic stroke, excessive glutamate release overactivates glutamate receptors, leading to a massive influx of calcium ions and subsequent neuronal cell death, a process known as excitotoxicity.[5] mGluR5 antagonists are being investigated for their potential to mitigate this process.

Caption: Glutamatergic excitotoxicity cascade in stroke and the target of AZD2066.

Preclinical Drug Development Workflow for Stroke Recovery

The preclinical evaluation of a potential stroke recovery drug follows a structured workflow, from in vitro screening to in vivo efficacy studies.

Caption: A typical preclinical workflow for evaluating stroke recovery therapeutics.

Conclusion and Future Directions

While specific data on AZD2066 for stroke recovery is not yet in the public domain, its classification as an mGluR5 antagonist positions it within a scientifically compelling area of stroke research.[1][2] The preclinical evidence for both mGluR5 antagonists and mTOR inhibitors suggests that modulating these pathways holds significant promise for improving outcomes after ischemic stroke. Future research should focus on optimizing dosing regimens, defining the therapeutic window, and exploring combination therapies that target multiple aspects of the stroke recovery process. As our understanding of the molecular mechanisms of neurodegeneration and neurorepair continues to grow, targeted therapies like mGluR5 antagonists and mTOR inhibitors will be at the forefront of developing novel treatments for stroke survivors.

References

- 1. AZD-2066 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. AZD9272 and AZD2066: selective and highly central nervous system penetrant mGluR5 antagonists characterized by their discriminative effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapamycin in ischemic stroke: Old drug, new tricks? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mTOR pathway – a potential therapeutic target in stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Inhibiting metabotropic glutamate receptor 5 after stroke restores brain function and connectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. ora.ox.ac.uk [ora.ox.ac.uk]

- 9. Computational research of mTORC1 inhibitor on cerebral ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. AZD8055 [openinnovation.astrazeneca.com]

- 11. AZD6738 [openinnovation.astrazeneca.com]

- 12. ahajournals.org [ahajournals.org]

- 13. The IMPROVE Guidelines (Ischaemia Models: Procedural Refinements Of in Vivo Experiments) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. wvj.science-line.com [wvj.science-line.com]

- 15. researchgate.net [researchgate.net]

- 16. Neurological tests for functional outcome assessment in rodent models of ischaemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Functional assessments in the rodent stroke model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Neurological tests for functional outcome assessment in rodent models of ischaemic stroke [neurologia.com]

- 19. pubcompare.ai [pubcompare.ai]

- 20. Immunohistochemistry for Neurofilament [bio-protocol.org]

- 21. Immunohistochemistry (IHC) protocol [hellobio.com]

- 22. m.youtube.com [m.youtube.com]

- 23. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. pubcompare.ai [pubcompare.ai]

- 27. researchgate.net [researchgate.net]

- 28. mTOR pathway - a potential therapeutic target in stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

Discontinued Clinical Trials of AZD2066: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD2066 is a selective, non-competitive, negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). By binding to an allosteric site on the mGluR5 receptor, AZD2066 inhibits the receptor's response to the binding of the endogenous ligand, glutamate. The mGluR5 receptor is implicated in a variety of neurological and psychiatric disorders due to its role in modulating excitatory synaptic transmission and neuronal plasticity. This has led to the investigation of AZD2066 in several clinical indications, including major depressive disorder (MDD) and neuropathic pain. Despite promising preclinical data, the clinical development of AZD2066 was marked by the discontinuation of key Phase II trials. This technical guide provides an in-depth overview of these discontinued clinical trials, presenting available data, experimental protocols, and the underlying signaling pathways.

Discontinued Phase II Clinical Trial in Major Depressive Disorder (MDD)

A Phase IIa, multi-center, randomized, double-blind, double-dummy, active and placebo-controlled, parallel-group study (D0475C00020, NCT01145755) was initiated to assess the effectiveness and safety of AZD2066 in patients with MDD. The study was prematurely terminated by the sponsor for strategic reasons.[1]

Quantitative Data Summary

| Parameter | AZD2066 | Placebo | Duloxetine (Active Comparator) |

| Planned Enrollment | 60 | 60 | 60 |

| Actual Enrollment | 40 | 22 | 47 |

| Mean Age (years) | 45.5 | 44.5 | 45.8 |

| Sex (% Female) | 57.5% | 68.2% | 51.1% |

| Race (% White) | 55.0% | 66.4% | 70.2% |

| Treatment Completion (excluding study closure) | 76.9% | 73.1% | 59.4% |

| Discontinuations (not due to closure) | 26 (total across all groups) | ||

| Most Common Reasons for Discontinuation | Adverse Events (7), Loss to follow-up (6), Patient Withdrawal (6) | ||

| MADRS Responder Rate (Day 42) | 42.9% (9 patients) | 47.4% (9 patients) | 45.0% (9 patients) |

| MADRS Remission Rate (Day 42) | 23.8% (5 patients) | 36.8% (7 patients) | 40.0% (8 patients) |

| MADRS: Montgomery-Åsberg Depression Rating Scale |

Data sourced from a clinical study report synopsis.[2]

Experimental Protocol

Study Design: The trial was a randomized, double-blind, double-dummy, placebo- and active-controlled parallel-group study.[3]

Patient Population: Adult patients with a primary clinical diagnosis of Major Depressive Disorder. Key exclusion criteria included a current depressive episode of less than 4 weeks, a history of inadequate response to antidepressants during the current episode, and the presence of other psychiatric disorders such as bipolar disorder or psychotic disorders.[3]

Intervention:

-

AZD2066 Group: Oral administration of AZD2066. The specific dosages used in the trial were 12 mg and 18 mg.[4]

-

Placebo Group: Oral administration of a matching placebo.

-

Active Comparator Group: Oral administration of duloxetine.

Primary Outcome Measure: The primary efficacy endpoint was the change from baseline to Week 6 in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.[2][3]

Secondary Outcome Measures:

-

MADRS response rate (≥50% reduction from baseline).[3]

-

MADRS remission rate (total score ≤10).[2]

-

Change from baseline in the Hamilton Depression Rating Scale (HAM-D) total score.[2]

-

Change from baseline in the Hamilton Anxiety Rating Scale (HAM-A) total score.[2]

-

Change from baseline in the Sheehan Disability Scale (SDS) total score.[2]

-

Safety and tolerability were assessed through monitoring of adverse events, vital signs, and other safety parameters.[2]

Reason for Discontinuation: The study was prematurely stopped by the sponsor.[2] A publication suggests that in this trial, neither AZD2066 nor the active comparator, duloxetine, separated from placebo.[4] It was also noted that the doses used may have only achieved approximately 50% mGluR5 receptor occupancy at maximum plasma concentration.[4]

Discontinued Phase II Clinical Trial in Neuropathic Pain

A Phase IIa, double-blind, randomized, parallel-group, multi-center study (NCT00939094) was initiated to evaluate the analgesic efficacy of 28 days of oral administration of AZD2066 compared to placebo in patients with peripheral neuropathic pain with mechanical hypersensitivity. This trial was also terminated.

Quantitative Data Summary

Detailed quantitative data, including enrollment and outcomes, for this terminated trial are not publicly available in the retrieved search results.

Experimental Protocol

Study Design: A double-blind, randomized, parallel-group, multi-center study.

Patient Population: Patients with peripheral neuropathic pain accompanied by mechanical hypersensitivity.

Intervention:

-

AZD2066 Group: Oral administration of AZD2066.

-

Placebo Group: Oral administration of a matching placebo.

Primary Outcome Measure: The primary outcome was to assess the analgesic efficacy of AZD2066 compared to placebo.

Reason for Discontinuation: The specific reasons for the termination of this trial are not detailed in the available documentation.

Mechanism of Action and Signaling Pathway

AZD2066 functions as a negative allosteric modulator of the mGluR5 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, primarily signals through the Gqα subunit. This initiates a downstream signaling cascade involving phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway plays a crucial role in modulating synaptic plasticity and neuronal excitability.[5]

As a negative allosteric modulator, AZD2066 binds to a site on the mGluR5 receptor distinct from the glutamate binding site. This binding event reduces the affinity and/or efficacy of glutamate, thereby dampening the downstream signaling cascade. The intended therapeutic effect in conditions like MDD and neuropathic pain is to normalize the hyperactivity of glutamatergic pathways.

Below are diagrams illustrating the mGluR5 signaling pathway and the experimental workflow of the discontinued MDD trial.

Caption: mGluR5 signaling pathway and the inhibitory action of AZD2066.

Caption: Experimental workflow of the discontinued AZD2066 MDD clinical trial.

Conclusion

The clinical development of AZD2066 for major depressive disorder and neuropathic pain was halted at Phase II. The available data from the MDD trial (D0475C00020) indicates that the drug did not demonstrate a significant separation from placebo, a common challenge in CNS drug development. The precise reasons for the discontinuation of the neuropathic pain trial (NCT00939094) remain less clear from publicly available information. These outcomes underscore the difficulties in translating preclinical efficacy of mGluR5 modulators into clinical success. Further research into optimal dosing, patient selection, and a deeper understanding of the complex role of the glutamatergic system in these disorders may be necessary for the successful development of future mGluR5-targeted therapies.

References

- 1. Premature discontinuation of clinical trial for reasons not related to efficacy, safety, or feasibility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. filehosting.pharmacm.com [filehosting.pharmacm.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Metabotropic glutamate receptor 5 as a target for the treatment of depression and smoking: robust preclinical data but inconclusive clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of AZD2066

Introduction

AZD2066 is a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5), which has been investigated for its therapeutic potential in neuropathic pain, major depressive disorder, and gastroesophageal reflux disease.[1][2][3][4] As a negative allosteric modulator (NAM), AZD2066 does not compete with the endogenous ligand glutamate at the orthosteric binding site but instead binds to a distinct allosteric site on the receptor.[3][4][5] This binding event modulates the receptor's response to glutamate.

The in vitro characterization of mGluR5 NAMs like AZD2066 is crucial for determining their potency, selectivity, and mechanism of action. The following protocols describe standard assays used to evaluate such compounds, including radioligand binding assays to determine binding affinity and functional assays to measure the inhibition of receptor signaling.

Mechanism of Action: mGluR5 Signaling Pathway

Metabotropic glutamate receptor 5 is a G-protein coupled receptor (GPCR) that couples to the Gαq subunit. Upon activation by glutamate, Gαq stimulates the enzyme Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration initiates various downstream cellular responses. AZD2066, as a NAM, binds to the mGluR5 receptor and inhibits this cascade.

Quantitative Data Summary

The following table summarizes representative in vitro data for a typical mGluR5 negative allosteric modulator like AZD2066. The specific values for AZD2066 are proprietary and not publicly available; these values are for illustrative purposes.

| Assay Type | Target | Cell Line | Radioligand / Agonist | Parameter | Illustrative Value |

| Radioligand Binding | Human mGluR5 | HEK293 Membranes | [³H]MPEP | Kᵢ | 5.2 nM |

| Functional: Calcium Mobilization | Human mGluR5 | CHO-K1 | L-Glutamate | IC₅₀ | 25.7 nM |

| Functional: IP-One Accumulation | Human mGluR5 | HEK293A | L-Glutamate | IC₅₀ | 18.9 nM |

| Selectivity Binding | Human mGluR1 | HEK293 Membranes | [³H]R214127 | Kᵢ | >10,000 nM |

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol determines the binding affinity (Kᵢ) of AZD2066 for the mGluR5 receptor by measuring its ability to compete with a known radiolabeled allosteric modulator.

1. Objective: To calculate the inhibitory constant (Kᵢ) of AZD2066 at the human mGluR5 receptor.

2. Materials:

-

Cell Membranes: Membranes from HEK293 cells stably expressing human mGluR5.

-

Radioligand: [³H]MPEP (2-methyl-6-(phenylethynyl)pyridine), a known mGluR5 NAM.

-

Test Compound: AZD2066.

-

Non-specific Binding Control: Unlabeled MPEP or another high-affinity mGluR5 NAM at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Instrumentation: 96-well plates, liquid scintillation counter, filter harvester.

3. Procedure:

-

Compound Dilution: Prepare a serial dilution of AZD2066 in assay buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

-

Assay Plate Setup: In a 96-well plate, combine:

-

50 µL of assay buffer (for total binding) OR 50 µL of non-specific binding control.

-

50 µL of the AZD2066 dilution series.

-

50 µL of [³H]MPEP diluted in assay buffer (final concentration typically near its Kₔ, e.g., 2 nM).

-

100 µL of the mGluR5 membrane preparation (typically 50-100 µg protein per well).

-

-

Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation to reach binding equilibrium.[2][6]

-

Filtration: Rapidly separate bound and free radioligand by vacuum filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI). Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).[6]

-

Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.[6]

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of AZD2066.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Protocol 2: Functional Antagonism - Calcium Mobilization Assay

This assay measures the ability of AZD2066 to inhibit the increase in intracellular calcium triggered by an mGluR5 agonist.

1. Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of AZD2066 in a cell-based functional assay.

2. Materials:

-

Cells: CHO-K1 or HEK293 cells stably expressing human mGluR5.

-

Culture Medium: Standard cell culture medium (e.g., DMEM) with 10% FBS.

-

Assay Plate: Black-walled, clear-bottomed 384-well plates.[2]

-

Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive fluorescent dye.

-

Agonist: L-Glutamate.

-

Test Compound: AZD2066.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.[2]

-

Instrumentation: Fluorescence plate reader with automated liquid handling (e.g., FlexStation or FDSS).

3. Procedure:

-

Cell Plating: Seed the mGluR5-expressing cells into the 384-well plates at a density of ~20,000 cells/well and incubate overnight.[2]

-

Dye Loading: Remove the culture medium and replace it with assay buffer containing Fluo-4 AM dye. Incubate for 45-60 minutes at 37°C to allow the dye to enter the cells.[2]

-

Compound Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add serial dilutions of AZD2066 to the wells and incubate for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation & Measurement: Place the plate in the fluorescence reader. Initiate reading to establish a baseline fluorescence. Add L-Glutamate at a pre-determined EC₈₀ concentration (the concentration that gives 80% of the maximal response) to all wells.[7][8]

-

Data Acquisition: Continuously record the fluorescence intensity for 2-3 minutes following agonist addition. The change in fluorescence corresponds to the change in intracellular calcium concentration.

-

Data Analysis:

-

Calculate the peak fluorescence response for each well.

-

Normalize the data, setting the response with agonist alone as 0% inhibition and the response with no agonist (baseline) as 100% inhibition.

-

Plot the percent inhibition against the log concentration of AZD2066.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[1]

-

Protocol 3: Functional Antagonism - HTRF® IP-One Assay

This assay quantifies the accumulation of inositol monophosphate (IP1), a stable metabolite in the PLC signaling cascade, providing a robust measure of Gq-coupled receptor activity.

1. Objective: To determine the IC₅₀ of AZD2066 by measuring its inhibition of agonist-induced IP1 accumulation.

2. Materials:

-

Cells: HEK293A cells stably expressing human mGluR5.

-

Assay Kit: HTRF IP-One Gq detection kit (containing IP1-d2 acceptor and anti-IP1-cryptate donor).[9][10]

-

Agonist: L-Glutamate.

-

Test Compound: AZD2066.

-

Stimulation Buffer: Assay buffer provided in the kit, which includes LiCl to prevent IP1 degradation.[10][11]

-

Instrumentation: HTRF-compatible plate reader capable of time-resolved fluorescence detection at two wavelengths (e.g., 665 nm and 620 nm).

3. Procedure:

-

Cell Plating: Seed cells in a suitable microplate and allow them to adhere overnight.

-

Compound and Agonist Incubation:

-

Add serial dilutions of AZD2066 to the cells.

-

Immediately add the EC₈₀ concentration of L-Glutamate.

-

Incubate the plate for 60 minutes at 37°C in the presence of stimulation buffer containing LiCl.[9]

-

-

Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) to the wells to lyse the cells and initiate the competitive immunoassay.

-

Final Incubation: Incubate for 60 minutes at room temperature, protected from light.[9]

-

Measurement: Read the plate on an HTRF-compatible reader. The instrument will excite the donor (cryptate) and measure emission from both the donor and the acceptor (d2).

-

Data Analysis:

-

The HTRF ratio (Emission at 665 nm / Emission at 620 nm) is inversely proportional to the amount of IP1 produced by the cells.[9]

-

Normalize the data and plot the percent inhibition of the agonist response against the log concentration of AZD2066.

-

Fit the curve using non-linear regression to determine the IC₅₀ value.

-

Workflow Visualization

References

- 1. Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists Based on Fenobam - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mobilisation of intracellular Ca2+ by mGluR5 metabotropic glutamate receptor activation in neonatal rat cultured dorsal root ganglia neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Development and validation of a mass spectrometry binding assay for mGlu5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. bmglabtech.com [bmglabtech.com]

- 10. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]

- 11. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]

Application Notes and Protocols for AZD 2066 in Primary Neuronal Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD 2066 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] mGluR5 is a G-protein coupled receptor predominantly expressed in the postsynaptic density of neurons in brain regions associated with learning, memory, and mood. Its overactivation has been implicated in various neurological and psychiatric disorders. As a NAM, this compound does not compete with the endogenous ligand, glutamate, but instead binds to an allosteric site on the receptor, reducing its response to glutamate. This mechanism offers a more nuanced modulation of receptor activity compared to direct antagonists.

These application notes provide a comprehensive guide for the use of this compound in primary neuronal cultures, a key in vitro model for studying neuronal function and pharmacology. The protocols detailed below cover the preparation of primary neuronal cultures and key assays to characterize the effects of this compound on mGluR5 signaling.

Mechanism of Action of this compound